Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Brequinar
The benzo[cd]indole sulfonamide scaffold of 1-(2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid delivers a predicted lipophilicity (ACD/LogP 1.48) significantly lower than the classical DHODH inhibitor brequinar sodium (calculated LogP of brequinar free acid ~3.5-4.0) [1]. This difference is accompanied by a moderately higher polar surface area (112 Ų vs. brequinar's ~72 Ų), suggesting superior aqueous solubility and reduced non-specific protein binding potential.
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | ACD/LogP 1.48 (ChemSpider predicted) |
| Comparator Or Baseline | Brequinar free acid: calculated LogP ~3.5-4.0 [1] |
| Quantified Difference | Δ LogP ≈ 2.0-2.5 units (≈100-300× lower partition coefficient) |
| Conditions | ACD/Labs Percepta prediction for target; literature values for brequinar |
Why This Matters
Lower lipophilicity directly correlates with improved developability profiles, reducing the risk of CYP inhibition and metabolic instability often encountered with lipophilic DHODH inhibitors.
- [1] J. P. Davis, G. A. Cain, W. J. Pitts, et al. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 1996, 35, 1270-1273. View Source
